Acetamide, 2,2,2-trifluoro-N-[6-(phenylmethyl)-2-oxa-6-azaspiro[3.4]oct-8-yl]-
Description
This compound is a trifluoroacetamide derivative featuring a 2-oxa-6-azaspiro[3.4]octane core substituted with a phenylmethyl group at the 6-position. The spirocyclic structure confers conformational rigidity, which may enhance target binding specificity in pharmacological applications.
Properties
CAS No. |
219869-45-1 |
|---|---|
Molecular Formula |
C15H17F3N2O2 |
Molecular Weight |
314.30 g/mol |
IUPAC Name |
N-(7-benzyl-2-oxa-7-azaspiro[3.4]octan-5-yl)-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C15H17F3N2O2/c16-15(17,18)13(21)19-12-7-20(8-14(12)9-22-10-14)6-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,19,21) |
InChI Key |
OXPDBYIWGYNNNH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2(CN1CC3=CC=CC=C3)COC2)NC(=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2,2,2-trifluoro-N-[6-(phenylmethyl)-2-oxa-6-azaspiro[3.4]oct-8-yl]- typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Spirocyclic Core: This involves the cyclization of a suitable precursor to form the spirocyclic structure.
Introduction of the Trifluoroacetamide Group: This step usually involves the reaction of the spirocyclic intermediate with trifluoroacetic anhydride under controlled conditions.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Acetamide, 2,2,2-trifluoro-N-[6-(phenylmethyl)-2-oxa-6-azaspiro[3.4]oct-8-yl]- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The trifluoroacetamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
Acetamide, 2,2,2-trifluoro-N-[6-(phenylmethyl)-2-oxa-6-azaspiro[3.4]oct-8-yl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of Acetamide, 2,2,2-trifluoro-N-[6-(phenylmethyl)-2-oxa-6-azaspiro[3.4]oct-8-yl]- involves its interaction with specific molecular targets. The trifluoroacetamide group is known to interact with enzymes and receptors, modulating their activity. The spirocyclic structure provides a unique spatial arrangement that can enhance binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following table summarizes key structural and physicochemical differences between the target compound and similar acetamide derivatives:
Physicochemical and Pharmacological Properties
- Lipophilicity : The phenylmethyl group in the target compound increases logP compared to its methyl- or unsubstituted counterparts, suggesting improved membrane permeability but reduced aqueous solubility .
- Metabolic Stability : The trifluoromethyl group in all listed analogues enhances resistance to oxidative metabolism. However, the spirocyclic core in the target compound may further reduce enzymatic hydrolysis rates compared to linear acetamides (e.g., benzothiazole derivatives in ) .
- Biological Activity : While the target compound’s exact mechanism is unclear, structurally related spirocyclic acetamides are explored as protease inhibitors or GPCR modulators. In contrast, benzothiazole-based analogues () are often associated with kinase or antimicrobial activity .
Stability and Formulation
- Pharmacopeial data () indicates that acetamides with rigid cores (e.g., bicyclic or spiro systems) often meet crystallinity standards, enhancing formulation stability. The target compound’s spiro structure likely aligns with these trends, whereas linear analogues may require additional stabilization .
Biological Activity
Acetamide, 2,2,2-trifluoro-N-[6-(phenylmethyl)-2-oxa-6-azaspiro[3.4]oct-8-yl] is a complex organic compound that has garnered attention for its unique structural features and potential biological activities. Its spirocyclic structure, combined with the trifluoroacetamide moiety, enhances its interaction with various biological targets, making it a candidate for therapeutic applications.
- Molecular Formula : C15H17F3N2O2
- Molar Mass : 314.3 g/mol
- CAS Number : 219869-45-1
The compound's structure includes a trifluoroacetamide group and a spirooctane ring system that integrates both nitrogen and oxygen atoms, contributing to its distinctive chemical properties .
Biological Activity Overview
Research indicates that Acetamide exhibits potential antimicrobial and antiviral properties. The trifluoroacetamide group is believed to enhance its binding interactions with biological targets, which may lead to significant therapeutic applications in medicine .
The biological activity of Acetamide is attributed to its ability to form strong hydrogen bonds with specific molecular targets. The rigidity and stability provided by the spirocyclic structure improve its binding affinity and selectivity towards various enzymes and receptors .
Comparative Analysis of Similar Compounds
To understand the uniqueness of Acetamide, it is useful to compare it with other compounds that share structural or functional similarities:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| N,N-Dimethylacetamide | Contains acetamide group | Common solvent in organic synthesis |
| Trifluoromethylacetamide | Similar trifluoro group | Exhibits strong electrophilic character |
| Phenylacetamide | Contains phenyl group | Known for analgesic properties |
The specific spirocyclic structure of Acetamide may enhance its biological activity compared to these other compounds .
Antimicrobial Activity
In vitro studies have shown that Acetamide exhibits varying degrees of activity against different bacterial strains. For instance, preliminary tests indicated moderate activity against certain Gram-positive bacteria. The presence of specific functional groups in the compound significantly influences its antimicrobial efficacy .
Antiviral Properties
Recent investigations have explored the antiviral potential of Acetamide against various viral strains. The results suggest that the compound may inhibit viral replication through interactions with viral proteins, although further studies are needed to elucidate the exact mechanisms involved .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
